6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
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Overview
Description
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a complex organic compound that features a quinazoline core substituted with a bromo group at the 6th position and an azetidine ring at the 2nd position The azetidine ring is further substituted with a 2-methyl-1H-imidazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline typically involves multiple steps, starting from readily available starting materials
Synthesis of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives and appropriate leaving groups.
Introduction of Imidazole Group: The final step involves the alkylation of the azetidine ring with 2-methyl-1H-imidazole using alkylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The imidazole and azetidine rings can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine would yield an amino-substituted quinazoline derivative.
Scientific Research Applications
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Biological Studies: The compound can be used to study the biological activity of quinazoline derivatives and their interactions with biological targets.
Pharmaceutical Research: It can serve as a lead compound for the development of new pharmaceutical agents with improved efficacy and safety profiles.
Chemical Biology: The compound can be used as a probe to investigate the mechanisms of action of quinazoline-based drugs and their effects on cellular pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The imidazole and azetidine rings can further enhance binding affinity and specificity through additional interactions with the target protein. The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine: Similar structure but with a pyridine core instead of quinazoline.
6-chloro-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline: Similar structure but with a chloro group instead of bromo.
2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline: Lacks the bromo group.
Uniqueness
6-bromo-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is unique due to the presence of the bromo group, which can significantly influence its chemical reactivity and biological activity. The combination of the quinazoline core with the azetidine and imidazole rings provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
Molecular Formula |
C16H16BrN5 |
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Molecular Weight |
358.24 g/mol |
IUPAC Name |
6-bromo-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]quinazoline |
InChI |
InChI=1S/C16H16BrN5/c1-11-18-4-5-21(11)8-12-9-22(10-12)16-19-7-13-6-14(17)2-3-15(13)20-16/h2-7,12H,8-10H2,1H3 |
InChI Key |
AQUXKDFFAXICBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=C4C=C(C=CC4=N3)Br |
Origin of Product |
United States |
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